molecular formula C24H40O4 B159094 Allodeoxycholic acid CAS No. 1912-55-6

Allodeoxycholic acid

Cat. No.: B159094
CAS No.: 1912-55-6
M. Wt: 392.6 g/mol
InChI Key: KXGVEGMKQFWNSR-WFTUMUMQSA-N
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Description

Allodeoxycholic acid is a bile acid that belongs to the class of organic compounds known as dihydroxy bile acids. It is characterized by the presence of two hydroxyl groups at positions 3 and 12 on the steroid backbone. This compound is a metabolite found in various species, including rats and marine organisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: Allodeoxycholic acid can be synthesized through the 7α-dehydroxylation of cholic acid by intestinal anaerobic bacteria. This multi-step pathway involves the initial oxidation of the 3α-hydroxy group and the introduction of a double bond at C4-C5, generating a 3-oxo-4-cholenoic bile acid intermediate. Subsequent steps include the loss of water to form a 3-oxo-4,6-choldienoic bile acid, which is then reduced to yield deoxycholic acid. This compound is formed as a side product in this pathway .

Industrial Production Methods: Industrial production methods for this compound are not well-documented. the synthesis typically involves microbial fermentation processes using specific strains of bacteria capable of converting cholic acid to this compound.

Chemical Reactions Analysis

Types of Reactions: Allodeoxycholic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound.

    Substitution: Halogenation reactions can be carried out using reagents like thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield keto derivatives, while reduction can produce alcohol derivatives.

Scientific Research Applications

Allodeoxycholic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of allodeoxycholic acid involves its role as a bile acid. It interacts with specific receptors in the liver and intestines, regulating the synthesis, conjugation, and enterohepatic circulation of bile acids. This regulation helps maintain bile acid homeostasis and supports the emulsification and absorption of dietary fats .

Comparison with Similar Compounds

  • Deoxycholic acid
  • Chenodeoxycholic acid
  • Ursodeoxycholic acid

Comparison: Allodeoxycholic acid is unique due to its specific hydroxylation pattern at positions 3 and 12. Unlike deoxycholic acid, which has hydroxyl groups at positions 3 and 12 in the β-configuration, this compound has these groups in the α-configuration. This structural difference influences its biological activity and interactions with receptors .

Properties

IUPAC Name

(4R)-4-[(3R,5S,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17+,18-,19+,20+,21+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXGVEGMKQFWNSR-WFTUMUMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401259147
Record name (3α,5α,12α)-3,12-Dihydroxycholan-24-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401259147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1912-55-6
Record name (3α,5α,12α)-3,12-Dihydroxycholan-24-oic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1912-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3α,5α,12α)-3,12-Dihydroxycholan-24-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401259147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the intestinal microbiome contribute to allodeoxycholic acid-induced gallstones?

A: Studies demonstrate that the intestinal microbiome plays a critical role in the formation of this compound. While the liver produces glycoallocholic acid, it is the anaerobic bacteria in the gut that convert it to glycothis compound through 7α-dehydroxylation [, ]. This bacterial transformation is a key step in the pathogenesis of cholestanol-induced cholelithiasis.

Q2: Can antibiotic treatment prevent this compound gallstone formation?

A: Yes, research shows that administering antibiotics like neomycin [] or kanamycin [, ] to rabbits on high-cholestanol or high-oleic acid diets effectively prevents gallstone formation. These antibiotics work by suppressing the growth of anaerobic bacteria in the gut, thereby inhibiting the conversion of glycoallocholic acid to glycothis compound. This, in turn, significantly reduces the concentration of this compound in the bile and prevents gallstone formation.

Q3: What is the impact of kanamycin on bile acid composition in rabbits fed a high-oleic acid diet?

A: Kanamycin supplementation significantly alters the bile acid profile in rabbits on a high-oleic acid diet. While these rabbits typically experience an increase in 5α-dihydroxy bile acids like glycothis compound, adding kanamycin to their diet dramatically reduces the proportion of these bile acids []. Conversely, kanamycin increases the proportion of 5β-trihydroxy bile acids, ultimately preventing gallstone formation.

Q4: Does the chemical structure of this compound influence its ability to form gallstones?

A4: While the provided research doesn't directly investigate the structure-activity relationship of this compound and gallstone formation, it highlights the importance of its 5α-hydroxy configuration. This structural feature differentiates it from deoxycholic acid, impacting its solubility in bile and contributing to its precipitation as gallstones. Further research focusing on specific structural modifications of this compound would be needed to fully understand the impact of its structure on gallstone formation.

Q5: What are the implications of this compound-induced gallstones in rabbits for human health?

A: Although this compound plays a significant role in gallstone formation in rabbits fed specific diets, it's important to note that this model differs from human cholelithiasis. Human gallstones primarily consist of cholesterol, while rabbit models using cholestanol or oleic acid result in calcium-bile salt stones []. Therefore, directly extrapolating findings from these rabbit models to human gallstone disease requires careful consideration.

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